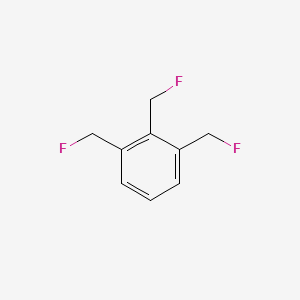

1,2,3-Tris(fluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Tris(fluorometil)benceno es un compuesto químico con la fórmula molecular C9H7F3. Consiste en un anillo de benceno sustituido con tres grupos fluorometil en las posiciones 1, 2 y 3. Este compuesto forma parte de una clase más amplia de compuestos aromáticos fluorados, que son conocidos por sus propiedades químicas únicas y sus aplicaciones en diversos campos, incluidos los farmacéuticos, los agroquímicos y la ciencia de los materiales .

Métodos De Preparación

La síntesis de 1,2,3-Tris(fluorometil)benceno típicamente implica la introducción de grupos fluorometil en un anillo de benceno. Un método común es la trifluorometilación radical de derivados del benceno. Este proceso se puede lograr utilizando reactivos como el yoduro de trifluorometilo (CF3I) en presencia de iniciadores radicales como el azobisisobutironitrilo (AIBN) bajo luz UV . Otro enfoque implica el uso de agentes trifluorometilantes como el reactivo de Ruppert-Prakash (TMSCF3) en presencia de un catalizador adecuado .

Los métodos de producción industrial de estos compuestos a menudo implican procesos de fluoración a gran escala, que se pueden llevar a cabo utilizando equipos especializados para manejar la naturaleza altamente reactiva y corrosiva de los agentes fluorantes .

Análisis De Reacciones Químicas

1,2,3-Tris(fluorometil)benceno sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3), lo que lleva a la formación de los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4), dando como resultado la formación de productos parcialmente o completamente reducidos.

Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como el diclorometano (DCM) o el tetrahidrofurano (THF), y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados, pero generalmente incluyen una variedad de compuestos aromáticos fluorados .

Aplicaciones Científicas De Investigación

1,2,3-Tris(fluorometil)benceno tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo por el cual el 1,2,3-Tris(fluorometil)benceno ejerce sus efectos depende en gran medida de su interacción con los objetivos moleculares. La presencia de átomos de flúor puede alterar significativamente la distribución electrónica del compuesto, lo que lleva a una mayor afinidad de unión y selectividad para enzimas o receptores específicos. Esto puede resultar en la modulación de varias vías bioquímicas, lo que lo convierte en una herramienta valiosa en la química medicinal y el descubrimiento de fármacos .

Comparación Con Compuestos Similares

1,2,3-Tris(fluorometil)benceno se puede comparar con otros compuestos aromáticos fluorados como:

1,3,5-Tris(trifluorometil)benceno: Este compuesto tiene tres grupos trifluorometil en las posiciones 1, 3 y 5, ofreciendo diferentes propiedades estéricas y electrónicas en comparación con el 1,2,3-Tris(fluorometil)benceno.

1,4-Bis(trifluorometil)benceno: Con dos grupos trifluorometil en las posiciones 1 y 4, este compuesto exhibe diferente reactividad y aplicaciones.

Hexafluorobenceno: Este derivado de benceno completamente fluorado es conocido por su extrema estabilidad química y sus propiedades electrónicas únicas.

La singularidad del 1,2,3-Tris(fluorometil)benceno radica en su patrón de sustitución específico, que influye en su reactividad e interacción con otras moléculas, lo que lo convierte en un compuesto versátil en diversas aplicaciones científicas e industriales .

Propiedades

Número CAS |

921595-54-2 |

|---|---|

Fórmula molecular |

C9H9F3 |

Peso molecular |

174.16 g/mol |

Nombre IUPAC |

1,2,3-tris(fluoromethyl)benzene |

InChI |

InChI=1S/C9H9F3/c10-4-7-2-1-3-8(5-11)9(7)6-12/h1-3H,4-6H2 |

Clave InChI |

VEIDAQXBGNTRAY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)CF)CF)CF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)

![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)

![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)

![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)

![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)

![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)